2-Bromo-4-chloropyridine

Sandmeyer bromination diazotization heterocyclic synthesis

2-Bromo-4-chloropyridine (CAS 22918-01-0) features a predictable reactivity gradient: C2–Br undergoes mild Suzuki-Miyaura coupling while C4–Cl remains intact for subsequent orthogonal functionalization. This eliminates protecting-group strategies and catalyst-controlled selectivity, accelerating SAR exploration. Ideal for medicinal chemistry, agrochemical, and ligand development. Available in ≥98% purity with global shipping.

Molecular Formula C5H3BrClN
Molecular Weight 192.44 g/mol
CAS No. 22918-01-0
Cat. No. B1272041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloropyridine
CAS22918-01-0
Molecular FormulaC5H3BrClN
Molecular Weight192.44 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1Cl)Br
InChIInChI=1S/C5H3BrClN/c6-5-3-4(7)1-2-8-5/h1-3H
InChIKeySURKZMFXICWLHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloropyridine (CAS 22918-01-0) Technical Procurement Baseline: Core Identity and Synthetic Entry


2-Bromo-4-chloropyridine (CAS 22918-01-0) is a 2,4-dihalogenated pyridine derivative (molecular formula C5H3BrClN, molecular weight 192.44) featuring a bromine atom at the C2 position and a chlorine atom at the C4 position of the pyridine ring . This specific substitution pattern distinguishes it from its regioisomer 2-chloro-4-bromopyridine (CAS 73583-37-6) and from symmetrical dihalopyridines such as 2,4-dibromopyridine or 2,4-dichloropyridine. The compound serves primarily as a versatile building block in medicinal chemistry and agrochemical synthesis, where its orthogonal halogen reactivity enables sequential, site-selective functionalization via cross-coupling and nucleophilic aromatic substitution methodologies . A well-established synthetic route from 4-chloro-2-pyridinamine via Sandmeyer-type bromination delivers the compound in 92% isolated yield after column chromatography .

Why Generic Substitution of 2-Bromo-4-chloropyridine with Alternative 2,4-Dihalopyridines Fails in Sequential Functionalization Workflows


In synthetic sequences requiring iterative, site-selective cross-coupling, the choice of halogen substitution pattern is not interchangeable among 2,4-dihalopyridine congeners. The intrinsic difference in bond dissociation energies between C–Br (∼284 kJ/mol) and C–Cl (∼397 kJ/mol) creates a predictable reactivity gradient that enables sequential functionalization [1]. However, this gradient is position-dependent: 2-bromo-4-chloropyridine places the more labile bromine at C2, the site adjacent to the pyridine nitrogen, which experiences enhanced electrophilicity due to the electron-withdrawing inductive effect of the ring nitrogen . In contrast, 2,4-dibromopyridine lacks a stable chlorine handle for subsequent C4 elaboration, while 2,4-dichloropyridine requires harsher conditions for initial C2 activation and exhibits reduced differentiation between the two halogen sites under standard catalytic conditions [2]. The regioisomer 2-chloro-4-bromopyridine inverts this gradient, directing initial reactivity to C4 rather than C2, fundamentally altering the accessible synthetic trajectory [3]. Therefore, procurement decisions must be driven by the intended site-selectivity and functionalization sequence.

2-Bromo-4-chloropyridine (CAS 22918-01-0): Quantitative Differential Evidence for Procurement and Synthetic Workflow Selection


Synthesis Yield Benchmark: 2-Bromo-4-chloropyridine Achieves 92% Isolated Yield from 4-Chloro-2-pyridinamine

The synthetic accessibility of 2-bromo-4-chloropyridine from commercially available 4-chloro-2-pyridinamine is well-documented with a high isolated yield of 92% under standard Sandmeyer conditions. This high efficiency reduces upstream material costs and synthetic step count relative to alternative routes that may require more expensive starting materials or deliver lower yields . The regioisomer 2-chloro-4-bromopyridine is typically prepared from 2-chloro-4-aminopyridine via an analogous Sandmeyer bromination [1]; however, the isolated yield for that specific transformation is not consistently reported at the 92% level across open-access synthetic protocols .

Sandmeyer bromination diazotization heterocyclic synthesis

Physicochemical Differentiation: 2-Bromo-4-chloropyridine Exhibits 8.7°C Lower Boiling Point and Higher Vapor Pressure than Its 2-Chloro-4-bromopyridine Isomer

The positional isomerism of halogen substituents on the pyridine ring produces measurable differences in bulk physicochemical properties that impact handling, purification, and formulation. 2-Bromo-4-chloropyridine (bromine at C2, chlorine at C4) exhibits a predicted boiling point of 217.9±20.0°C at 760 mmHg and a vapor pressure of 0.2±0.4 mmHg at 25°C . In contrast, the regioisomer 2-chloro-4-bromopyridine (chlorine at C2, bromine at C4) has a predicted boiling point of 226.6±20.0°C and a vapor pressure of 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization for 2-bromo-4-chloropyridine is calculated as 43.6±3.0 kJ/mol, versus 44.4±3.0 kJ/mol for the isomer .

thermodynamic properties volatility distillation purification

Site-Selectivity Hierarchy: C2 Bromine Reactivity Outpaces C4 Chlorine in 2-Bromo-4-chloropyridine, Enabling Sequential Orthogonal Functionalization

The differential bond strengths and electronic environment of the C2 and C4 positions in 2-bromo-4-chloropyridine create a predictable reactivity hierarchy. The C2 bromine, situated adjacent to the electron-withdrawing pyridine nitrogen, is significantly more reactive toward oxidative addition in cross-coupling reactions than the C4 chlorine [1]. This hierarchy is explicitly documented in patent literature: 'The 2-position bromine is more reactive than the 4-position chlorine. The 2-position bromine can undergo functional group conversion first... followed by other transformations using the 4-position chlorine' [2]. In 2,4-dibromopyridine, both positions bear bromine, eliminating the intrinsic halogen-based differentiation and requiring catalyst-controlled site-selectivity to achieve sequential coupling [3]. Conversely, 2,4-dichloropyridine lacks a sufficiently labile halogen at C2 for facile initial activation under mild conditions [4].

chemoselectivity orthogonal reactivity cross-coupling sequential functionalization

Suzuki-Miyaura Cross-Coupling Performance: 2-Bromopyridines Deliver Quantitative Yields Under N2 Atmosphere Where 2-Chloropyridines Require Optimized Conditions

Comparative Suzuki coupling studies on 2-halopyridine substrates reveal a marked reactivity difference between bromo- and chloro-substituents at the 2-position. Under N2 atmosphere using Pd(TPP)2Cl2/K3PO4 in acetonitrile–water biphasic solvent systems, 2-bromopyridine substrates produced quantitative yields of coupled products with phenylboronic acid [1]. In the same study, 2-chloropyridine substrates showed poor yields under identical N2 atmosphere conditions. Notably, the reactivity pattern inverted under CO2 atmosphere due to pH modulation, demonstrating that the C–Br bond enables robust, high-yielding coupling across a broader range of reaction conditions without requiring atmospheric fine-tuning .

Suzuki-Miyaura coupling palladium catalysis C–Br vs C–Cl reactivity

Commercial Price Accessibility: 2-Bromo-4-chloropyridine Is Readily Available at Sub-$100/5g Scale from Multiple Global Suppliers

Current commercial pricing for 2-bromo-4-chloropyridine (97-98% purity) demonstrates broad availability at research and pilot scales. Pricing from major global suppliers includes: TCI Chemicals at ¥150.00 (~$21 USD) for 5g ; Aladdin Scientific at $85.90 for 5g ; Thermo Fisher Scientific at $171.00 for 5g (95% purity) [1]; Beyotime Biotechnology at ¥96.00 for 5g [2]. In contrast, the regioisomer 2-chloro-4-bromopyridine is less widely stocked and often quoted only upon request, indicating lower commercial availability .

procurement supply chain cost analysis research chemicals

Negishi Cross-Coupling Applicability: 2-Bromopyridine Scaffolds Produce Substituted Bipyridines in 50–98% Yield, Validating C2–Br as a Robust Coupling Handle

A modified Negishi cross-coupling protocol using tetrakis(triphenylphosphine)palladium(0) enables the coupling of organozinc pyridyl reagents with 2-bromo- and 2-chloropyridines to produce diverse mono- and disubstituted bipyridines in yields ranging from 50% to 98% [1]. This methodology demonstrates that the C2–Br bond in 2-bromopyridine scaffolds (including 2-bromo-4-chloropyridine) serves as a highly competent electrophilic partner for C–C bond formation. Bipyridine scaffolds are critical ligands in transition metal catalysis and functional materials, making this coupling competency a key differentiator for building block selection [2].

Negishi coupling bipyridine synthesis organozinc reagents ligand synthesis

2-Bromo-4-chloropyridine (CAS 22918-01-0): Validated Application Scenarios for Scientific Procurement and Synthetic Workflow Design


Sequential, Site-Selective Functionalization in Medicinal Chemistry Library Synthesis

In medicinal chemistry campaigns requiring the preparation of diverse 2,4-disubstituted pyridine libraries, 2-bromo-4-chloropyridine enables a predictable two-step sequence: first, Suzuki-Miyaura coupling at the C2 bromine position under mild Pd catalysis; second, orthogonal cross-coupling or nucleophilic aromatic substitution at the C4 chlorine position [1]. This intrinsic halogen-based differentiation eliminates the need for protecting group strategies or finely tuned catalyst-controlled site-selectivity, accelerating SAR exploration and reducing synthetic step count [2].

Synthesis of Unsymmetrical 2,2′-Bipyridine Ligands for Transition Metal Catalysis

For research groups developing novel Pd, Ni, or Ir catalysts, unsymmetrical 2,2′-bipyridine ligands offer tunable steric and electronic properties. 2-Bromo-4-chloropyridine serves as a key electrophilic component in Negishi or Suzuki couplings to install the first aryl/heteroaryl substituent at C2, leaving the C4 chlorine available for subsequent diversification or for tuning ligand electronics via electron-withdrawing group retention [3]. The 50–98% yield range reported for 2-bromopyridine Negishi couplings supports robust synthetic access to ligand libraries [4].

Agrochemical Intermediate for Herbicidal and Fungicidal Active Ingredient Development

2-Bromo-4-chloropyridine is employed as a key intermediate in the synthesis of systemic herbicides and fungicides. The orthogonal halogen pattern allows sequential installation of the pharmacophore at C2 followed by a solubility- or metabolic-stability-modulating group at C4 [5]. Commercial-scale synthetic routes delivering 92% isolated yield from 4-chloro-2-pyridinamine provide a scalable, cost-effective entry point for agrochemical process development .

Building Block for Cross-Coupling Methodology Development and Catalyst Screening

Due to its well-defined reactivity hierarchy (C2–Br > C4–Cl), 2-bromo-4-chloropyridine is an ideal model substrate for evaluating new palladium or nickel catalyst systems designed for site-selective cross-coupling. Unlike 2,4-dibromopyridine, which exhibits catalyst-dependent site-selectivity switching, 2-bromo-4-chloropyridine provides a baseline of predictable, halogen-driven selectivity against which catalyst performance can be benchmarked [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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